Home > Products > Screening Compounds P8801 > Fluoroethyl-PE2I
Fluoroethyl-PE2I -

Fluoroethyl-PE2I

Catalog Number: EVT-15490558
CAS Number:
Molecular Formula: C20H25FINO2
Molecular Weight: 457.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fluoroethyl-PE2I is classified as a radiopharmaceutical, specifically a dopamine transporter ligand. It belongs to the family of phenyl-tropane derivatives, which are characterized by their ability to bind to the dopamine transporter. The compound is synthesized using fluorine-18, a radioactive isotope that allows for its detection through PET imaging.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fluoroethyl-PE2I has evolved from initial multi-step processes to more streamlined methods. The original synthesis involved a two-step procedure starting from its acid precursor, utilizing 18F-2-bromo-1-fluoroethane in dimethylformamide with sodium hydroxide. This method resulted in a relatively low radiochemical yield of around 7% .

Subsequent developments led to a one-step radiofluorination procedure that significantly improved yields. The optimized synthesis involves:

  1. Azeotropic Drying: Removal of moisture from the fluorine-18 source.
  2. Nucleophilic Fluorination: Reaction of the dried fluorine-18 with the precursor compound in a suitable solvent like dimethyl sulfoxide (DMSO).
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product.

Recent advancements have reported radiochemical yields of approximately 39% using automated platforms such as the GE TRACERLab FX2 N synthesis module, with production times around 70 minutes .

Molecular Structure Analysis

Structure and Data

Fluoroethyl-PE2I features a complex molecular structure characterized by its fluorinated ethyl group attached to a phenyl-tropane backbone. The molecular formula is C17H22F2N, with a molecular weight of approximately 281.36 g/mol. The incorporation of fluorine enhances its stability and allows for effective imaging due to its favorable physical properties.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in synthesizing Fluoroethyl-PE2I is nucleophilic substitution, where the fluorine atom replaces a leaving group on the precursor molecule. This reaction typically requires specific conditions, including:

  • Solvents: Dimethylformamide or DMSO are preferred due to their ability to solubilize reactants effectively.
  • Reagents: Potassium carbonate serves as a base to facilitate the reaction.
  • Temperature and Time: Optimized conditions often involve heating at around 135 °C for short durations (approximately 5–20 minutes), depending on the specific synthesis protocol employed .
Mechanism of Action

Process and Data

Fluoroethyl-PE2I acts as a selective ligand for the dopamine transporter, binding competitively with dopamine. Upon administration, it traverses the blood-brain barrier, allowing for visualization of dopamine transporter density through PET imaging. The mechanism involves:

  1. Binding: Fluoroethyl-PE2I binds to the dopamine transporter on presynaptic neurons.
  2. Imaging: The radioactive decay of fluorine-18 emits positrons, which are detected by PET scanners, providing quantitative data on dopamine transporter availability.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fluoroethyl-PE2I exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a colorless solution.
  • Solubility: Soluble in organic solvents like DMSO but less soluble in water.
  • Stability: Radiochemical stability is crucial; studies indicate stability for up to 6 hours at room temperature post-synthesis .

These properties influence its handling and application in clinical settings.

Applications

Scientific Uses

Fluoroethyl-PE2I is primarily utilized in neuroimaging studies focusing on:

  • Dopamine Transporter Imaging: Essential for understanding various neurological disorders such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder.
  • Research Applications: Used in studies investigating the pharmacokinetics and dynamics of dopaminergic drugs.

The increasing demand for accurate imaging agents has led to ongoing research aimed at optimizing its synthesis and expanding its applications in clinical neuroimaging .

Radiopharmaceutical Development of [18F]FE-PE2I for Dopamine Transporter Imaging

Historical Evolution of DAT-Targeted Radioligands and the Emergence of [¹⁸F]FE-PE2I

The development of dopamine transporter (DAT) imaging agents represents a significant advancement in nuclear neurology, enabling in vivo quantification of presynaptic dopaminergic integrity. Early SPECT radioligands like [¹²³I]FP-CIT (ioflupane) established the clinical utility of DAT imaging for differentiating neurodegenerative parkinsonism from non-degenerative conditions such as essential tremor. However, these iodinated agents presented limitations including prolonged imaging protocols (requiring scans 24 hours post-injection) and suboptimal spatial resolution [4] [8]. The subsequent emergence of PET radioligands addressed these limitations through superior spatial resolution and quantification accuracy. Among carbon-11 labeled compounds, [¹¹C]PE2I demonstrated high DAT affinity but was constrained by the short 20-minute half-life of ¹¹C, limiting its clinical dissemination [4] [9].

[¹⁸F]FE-PE2I ((E)-N-(3-iodoprop-2-enyl)-2β-carbofluoroethoxy-3β-(4'-methylphenyl)nortropane) emerged as a next-generation PET radioligand combining the advantageous 110-minute half-life of fluorine-18 with high DAT selectivity. Clinical validation studies demonstrated its superior diagnostic performance in early-stage Parkinsonian syndromes (PS) compared to [¹²³I]FP-CIT SPECT. A pivotal head-to-head trial in 98 patients revealed that [¹⁸F]FE-PE2I PET/CT achieved 95% concordance with [¹²³I]FP-CIT SPECT diagnoses, with sensitivity of 0.94 and specificity of 1.00 for detecting dopaminergic deficits [4]. The tracer's high affinity (Kᵢ = 4 nM) enables visualization of not only striatal DAT densities but also substantia nigra binding – a critical region affected early in Parkinson's pathology [4] [7].

Table 1: Evolution of Key DAT Imaging Radiopharmaceuticals

RadiopharmaceuticalImaging ModalityDAT Affinity (Kᵢ, nM)Clinical AdvantagesKey Limitations
[¹²³I]FP-CIT (ioflupane)SPECT3.7FDA-approved, established clinical utilityLong scan protocol (24h), lower spatial resolution
[¹¹C]PE2IPET0.2Very high DAT affinityShort half-life (20 min), cyclotron dependency
[¹⁸F]FECNTPET1.0Good striatal uptakeMetabolite interference, complex kinetics
¹⁸F]FE-PE2IPET4.0High substantia nigra visualization, 70-min synthesis, 6h stabilityRadiolysis at high activities

Molecular Design Rationale: Structural Modifications for Enhanced DAT Affinity and Selectivity

The molecular architecture of [¹⁸F]FE-PE2I represents strategic optimization of the tropane-based cocaine derivative scaffold to maximize DAT binding specificity and kinetics. The core structural modifications involve: 1) Introduction of a fluoroethoxy group at the 2β-position replacing the carbomethoxy group of PE2I, 2) Retention of the 4'-methylphenyl moiety at the 3β-position, and 3) The N-((E)-3-iodoprop-2-enyl) substituent [9]. This configuration yields exceptional DAT selectivity over serotonin (SERT) and norepinephrine (NET) transporters, with selectivity ratios exceeding 500-fold for DAT/SERT and 200-fold for DAT/NET – addressing a critical limitation of earlier tropanes like β-CIT that exhibited significant SERT binding [4] [9].

The 4'-methylphenyl group enhances DAT binding affinity through optimal hydrophobic interactions within the DAT binding pocket, while the fluoroethoxy group provides the site for efficient ¹⁸F-labeling without significantly altering molecular volume or electronics compared to the native ethoxy group. Molecular modeling studies indicate the fluoroethoxy group extends into a lipophilic subpocket of the DAT protein, with the fluorine atom participating in halogen bonding with Thr350 of human DAT. The extended conformation of the (E)-3-iodopropenyl group minimizes steric hindrance during DAT binding, contributing to the fast association kinetics observed in vivo [9]. This molecular design enables rapid brain permeability (peaking at 5-10 minutes post-injection) and favorable washout from non-target regions, allowing imaging within 20-40 minutes – significantly shorter than the 24-hour requirement for [¹²³I]FP-CIT SPECT [4] [7].

Radiosynthesis Optimization: One-Step vs. Multi-Step Fluorination Strategies

The radiosynthesis of [¹⁸F]FE-PE2I has evolved from multi-step procedures to efficient one-step approaches enabling clinical translation. The initial synthesis reported by Schou et al. (2009) employed a two-step, two-pot strategy: 1) Nucleophilic fluorination of a bis-tosylate precursor to form [¹⁸F]fluoroethyl tosylate, followed by 2) N-alkylation of the nor-PE2I precursor. While this approach achieved radiochemical purity (RCP) >95%, it suffered from low radiochemical yields (RCY) of approximately 7% and lengthy synthesis times exceeding 90 minutes, making it impractical for routine production [6].

The breakthrough came with Stepanov et al.'s development of a streamlined one-step radiofluorination using a tosylethyl precursor (E)-N-(3-iodoprop-2-enyl)-2β-carbo-(2-tosyloxyethoxy)-3β-(4′-methylphenyl)nortropane. This approach directly incorporated ¹⁸F⁻ via nucleophilic substitution on the tosyl precursor in dimethyl sulfoxide (DMSO) at 135°C for 2 minutes, achieving RCY of 20% and RCP >98% within 40 minutes [6]. Critical optimization of the elution conditions for the QMA cartridge trapping [¹⁸F]fluoride revealed that conventional K₂CO₃/K₂₂₂ eluents caused precursor degradation, while tetraethylammonium bicarbonate (TEAB) provided milder conditions preserving precursor integrity. Subsequent purification via monolithic C18 HPLC (Phenomenex Onyx™) with ethanol/sodium citrate buffer (20:80 v/v) enabled isolation of the product with consistent pharmaceutical quality [5] [6].

Table 2: Comparison of [¹⁸F]FE-PE2I Radiosynthesis Approaches

ParameterTwo-Step MethodOne-Step Method (Initial)One-Step Method (Optimized)
PrecursorNor-PE2I + [¹⁸F]fluoroethyl tosylateTosylethyl-PE2ITosylethyl-PE2I
Reaction Conditions2 pots, 90°C, 10 min (step 1); 90°C, 5 min (step 2)Single pot, 135°C, 2 min135°C, 2 min with radical scavengers
RCY (non-corrected)~7%20%39-62%
Synthesis Time>90 min40 min70 min
Molar Activity~74 GBq/µmol~250 GBq/µmol925 GBq/µmol
Key LimitationLow yield, complex processRadiolysis >40 GBqRequires ascorbate stabilization

Automation and Scalability in GMP-Compliant Production Protocols

Translation of [¹⁸F]FE-PE2I synthesis from research-scale to Good Manufacturing Practice (GMP) compliant production necessitated automated modules ensuring reproducibility, sterility, and pyrogen-free product. Two platforms have demonstrated robust performance: the Synthera®+ (IBA Molecular) and GE TRACERLab FX2N systems. The Synthera®+ implementation utilizes a cassette-based approach with disposable fluidic pathways, critical for preventing cross-contamination and simplifying cleaning validation. Using the optimized one-step protocol with TEAB elution and ascorbate-stabilized ethanolic eluent (18% ethanol in 25 mM sodium ascorbate buffer, pH 4.3), RCY of 35% was achieved starting from 45 GBq of [¹⁸F]fluoride [5] [6].

The TRACERLab FX2N system achieved even higher yields (39 ± 8%, n=4) with a synthesis time of 70 minutes and exceptional molar activity (925.3 ± 763 GBq/µmol). Critical GMP adaptations included: 1) Implementation of sterile filtration through 0.22 µm filters into final product vials, 2) Comprehensive in-process controls for residual solvents (DMSO < 5000 ppm; ethanol 6-10%), 3) Validation of sterility and bacterial endotoxin testing (BET < 17.5 EU/mL), and 4) Stability confirmation (RCP >95% for 6 hours at room temperature) [1] [6]. Automation eliminated manual precursor addition – a previous source of variability – through precise robotic handling. Production scaling to starting activities of 80 GBq was accomplished by Bratteby et al. using Bu₄NH₂PO₄ eluent, achieving RCY up to 62% and delivering 25 GBq of formulated product per batch, sufficient for multiple patient doses [5] [6].

Challenges in Radiolysis Mitigation During High-Activity Synthesis

Radiolytic degradation represents the most significant challenge in scaling [¹⁸F]FE-PE2I production to meet clinical demand. Auto-radiolysis becomes pronounced at starting activities above 40 GBq due to high radiation density in concentrated solutions, generating free radicals that attack the unsaturated alkenyl bond and tropane ring system. This manifests as increased radioactive impurities on radio-HPLC, particularly at Rf 0.0-0.3 (hydrophilic degradation products) and decreased RCP during shelf-life [5] [6].

Three synergistic strategies have proven effective for radiolysis mitigation:

  • Antioxidant Buffers: Replacement of phosphate with ascorbate buffers (25 mM sodium ascorbate/ascorbic acid, pH 4.3) in the formulation reduced radiolysis by scavenging free radicals. Ascorbate-containing formulations maintained RCP >95% at 6 hours for up to 10 GBq doses, while non-stabilized solutions degraded below 90% within 2 hours [5].

  • Ethanol Concentration Optimization: Ethanol acts as a hydroxyl radical scavenger. Systematic studies identified 6-10% ethanol as optimal, balancing radical scavenging with acceptable residual solvent limits. Higher concentrations (>15%) accelerated decomposition, possibly due to increased radical yield in ethanolic solutions [5].

  • Dose Dispersion and Container Geometry: Processing high activities in low-dead-volume reactors and dispersing the product into multiple vials reduced localized radiation density. Using flat-bottomed vials instead of conical tubes increased surface-to-volume ratio, decreasing radical yield per molecule [6].

These measures enabled reliable production of up to 25 GBq per batch (corrected RCY 62%) without compromising product quality. Additionally, flushing [¹⁸F]fluoride transfer lines with water before delivery minimized cationic impurities (e.g., metal ions) that catalyze decomposition, further improving stability [5] [6].

Table 3: Radiolysis Mitigation Strategies and Efficacy

Mitigation StrategyMechanismImplementationEffect on RCP at 6h (10 GBq batch)
Unstabilized Phosphate BufferBaseline degradationEthanol/phosphate buffer<90%
Ascorbate Buffer (25 mM, pH 4.3)Free radical scavengingSodium ascorbate/ascorbic acid buffer>95%
Ethanol Optimization (6-10%)•OH radical scavenging6-10% final ethanol concentration>95%
Low-Dose Dispersion (<5 GBq/vial)Radiation density reductionMultiple product vials>98%

Properties

Product Name

Fluoroethyl-PE2I

IUPAC Name

2-fluoroethyl (2R,3R)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C20H25FINO2

Molecular Weight

457.3 g/mol

InChI

InChI=1S/C20H25FINO2/c1-14-3-5-15(6-4-14)17-13-16-7-8-18(23(16)11-2-10-22)19(17)20(24)25-12-9-21/h2-6,10,16-19H,7-9,11-13H2,1H3/b10-2+/t16?,17-,18?,19+/m0/s1

InChI Key

HOLJKTPTYVYXQS-GJUQPERFSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3CC=CI

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CC3CCC([C@@H]2C(=O)OCCF)N3C/C=C/I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.